molecular formula C12H10N2O3 B12991274 1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid

1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid

Cat. No.: B12991274
M. Wt: 230.22 g/mol
InChI Key: TYXGLUDYUOAYLE-UHFFFAOYSA-N
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Description

1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid is a complex heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole is then subjected to further steps to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone in the production of indole derivatives due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid involves its interaction with specific molecular targets. It is known to bind to multiple receptors, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and cell proliferation .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

1-oxo-2,4a,9,9a-tetrahydropyrido[3,4-b]indole-6-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-5,7,10,14H,(H,13,15)(H,16,17)

InChI Key

TYXGLUDYUOAYLE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2C1C3=C(N2)C=CC(=C3)C(=O)O

Origin of Product

United States

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